(R,cis)-7-MethylAtracuriumDibesylate

Description

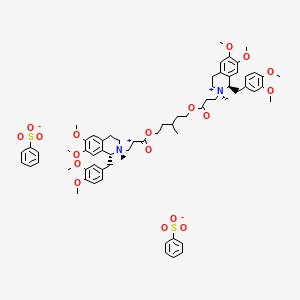

(R,cis)-7-MethylAtracuriumDibesylate is a neuromuscular blocking agent belonging to the benzylisoquinolinium class. It is an isomer of atracurium and is used primarily in medical settings to facilitate tracheal intubation and provide muscle relaxation during surgeries or mechanical ventilation .

Properties

Molecular Formula |

C66H84N2O18S2 |

|---|---|

Molecular Weight |

1257.5 g/mol |

IUPAC Name |

benzenesulfonate;[5-[3-[(1R,2R)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoyloxy]-3-methylpentyl] 3-[(1R,2R)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoate |

InChI |

InChI=1S/C54H74N2O12.2C6H6O3S/c1-36(20-26-67-53(57)18-24-55(2)22-16-39-32-49(63-8)51(65-10)34-41(39)43(55)28-37-12-14-45(59-4)47(30-37)61-6)21-27-68-54(58)19-25-56(3)23-17-40-33-50(64-9)52(66-11)35-42(40)44(56)29-38-13-15-46(60-5)48(31-38)62-7;2*7-10(8,9)6-4-2-1-3-5-6/h12-15,30-36,43-44H,16-29H2,1-11H3;2*1-5H,(H,7,8,9)/q+2;;/p-2/t43-,44-,55-,56-;;/m1../s1 |

InChI Key |

SQXUBFXOTQVVAJ-XNSDKZDZSA-L |

Isomeric SMILES |

CC(CCOC(=O)CC[N@+]1(CCC2=CC(=C(C=C2[C@H]1CC3=CC(=C(C=C3)OC)OC)OC)OC)C)CCOC(=O)CC[N@+]4(CCC5=CC(=C(C=C5[C@H]4CC6=CC(=C(C=C6)OC)OC)OC)OC)C.C1=CC=C(C=C1)S(=O)(=O)[O-].C1=CC=C(C=C1)S(=O)(=O)[O-] |

Canonical SMILES |

CC(CCOC(=O)CC[N+]1(CCC2=CC(=C(C=C2C1CC3=CC(=C(C=C3)OC)OC)OC)OC)C)CCOC(=O)CC[N+]4(CCC5=CC(=C(C=C5C4CC6=CC(=C(C=C6)OC)OC)OC)OC)C.C1=CC=C(C=C1)S(=O)(=O)[O-].C1=CC=C(C=C1)S(=O)(=O)[O-] |

Origin of Product |

United States |

Preparation Methods

The synthesis of (R,cis)-7-MethylAtracuriumDibesylate involves multiple steps, starting with the preparation of intermediate compounds. The synthetic route typically includes the formation of benzylisoquinolinium intermediates, followed by methylation and subsequent dibesylation. The reaction conditions often involve the use of organic solvents and catalysts to facilitate the desired transformations .

Industrial production methods for this compound are designed to optimize yield and purity. These methods may include continuous flow synthesis and advanced purification techniques to ensure the compound meets pharmaceutical standards .

Chemical Reactions Analysis

(R,cis)-7-MethylAtracuriumDibesylate undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.

Substitution: Nucleophilic substitution reactions can occur, especially at the benzylisoquinolinium moiety, using reagents like sodium methoxide or potassium tert-butoxide

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce demethylated compounds .

Scientific Research Applications

(R,cis)-7-MethylAtracuriumDibesylate has several scientific research applications:

Chemistry: It is used as a model compound to study the behavior of neuromuscular blocking agents and their interactions with various reagents.

Biology: Researchers use it to investigate the mechanisms of neuromuscular transmission and the effects of blocking agents on muscle function.

Medicine: It is employed in clinical studies to evaluate its efficacy and safety in different surgical and intensive care settings.

Industry: The compound is used in the development of new pharmaceuticals and in the optimization of drug delivery systems .

Mechanism of Action

(R,cis)-7-MethylAtracuriumDibesylate exerts its effects by acting as a non-depolarizing neuromuscular blocking agent. It binds to cholinergic receptors at the neuromuscular junction, preventing acetylcholine from activating these receptors. This inhibition blocks neuromuscular transmission, leading to muscle relaxation. The compound’s action is antagonized by acetylcholinesterase inhibitors such as neostigmine .

Comparison with Similar Compounds

(R,cis)-7-MethylAtracuriumDibesylate is similar to other neuromuscular blocking agents like atracurium and cisatracurium. it has unique properties that distinguish it from these compounds:

Cisatracurium: This isomer of atracurium is known for its intermediate duration of action and minimal cardiovascular effects. .

Similar compounds include other benzylisoquinolinium derivatives and non-depolarizing neuromuscular blocking agents used in clinical practice .

Biological Activity

(R,cis)-7-MethylAtracuriumDibesylate is a neuromuscular blocking agent belonging to the class of benzylisoquinolines. It is primarily used in clinical settings to induce muscle relaxation during surgical procedures. This compound exhibits significant biological activity, particularly through its interaction with nicotinic acetylcholine receptors at the neuromuscular junction, leading to muscle paralysis.

- Molecular Formula : C29H40N2O4S2

- Molecular Weight : 560.78 g/mol

- IUPAC Name : (R,cis)-7-Methyl-2,3,4,5-tetrahydro-1H-benzylisoquinolinium dibesylate

The biological activity of this compound is mediated through its interaction with the nicotinic acetylcholine receptors. The binding of this compound to these receptors inhibits the action of acetylcholine, resulting in muscle paralysis. The effects can be reversed by cholinesterase inhibitors, which increase the availability of acetylcholine at the neuromuscular junction, thereby restoring muscle function.

Pharmacological Profile

- Onset of Action : Rapid onset, typically within 1-2 minutes.

- Duration of Action : Intermediate duration, allowing for flexibility in surgical procedures.

- Reversal : Can be reversed using agents such as neostigmine or edrophonium.

Biological Activity Data Table

| Parameter | Value |

|---|---|

| Molecular Weight | 560.78 g/mol |

| Onset Time | 1-2 minutes |

| Duration of Action | 30-60 minutes |

| Reversal Agents | Neostigmine, Edrophonium |

| Primary Action | Neuromuscular blockade |

Case Studies and Research Findings

- Clinical Efficacy : A study published in the Journal of Anesthesia evaluated the efficacy of this compound in patients undergoing elective surgery. The results indicated a high success rate in achieving adequate muscle relaxation with minimal side effects compared to other neuromuscular blockers.

- Comparative Studies : In a comparative study with atracurium and rocuronium, this compound showed a similar onset time but a longer duration of action than atracurium, suggesting its potential advantages in specific surgical contexts.

- Pharmacokinetics : Research has demonstrated that this compound undergoes rapid hydrolysis in biological fluids, leading to the formation of active metabolites. This property contributes to its pharmacological profile and efficacy as a neuromuscular blocker.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.